molecular formula C16H15F3N4O B2770901 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2097919-31-6

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No. B2770901
CAS RN: 2097919-31-6
M. Wt: 336.318
InChI Key: ZQSBUZTVMSYFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a pyrimidinyl group, an azetidinyl group, and a phenyl group . The pyrimidinyl group is a six-membered ring with two nitrogen atoms, the azetidinyl group is a four-membered ring with one nitrogen atom, and the phenyl group is a six-membered ring with alternating double bonds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitutions and condensations .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through spectroscopic characterization . The presence of the pyrimidinyl, azetidinyl, and phenyl groups would likely result in distinct peaks in the NMR and IR spectra .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific substituents attached to the pyrimidinyl, azetidinyl, and phenyl groups . For example, the presence of an amino group could make the compound more nucleophilic .

Scientific Research Applications

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds are often used in medical chemistry due to their biological activities . Therefore, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)12-3-1-2-11(6-12)7-15(24)23-8-13(9-23)22-14-4-5-20-10-21-14/h1-6,10,13H,7-9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSBUZTVMSYFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

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